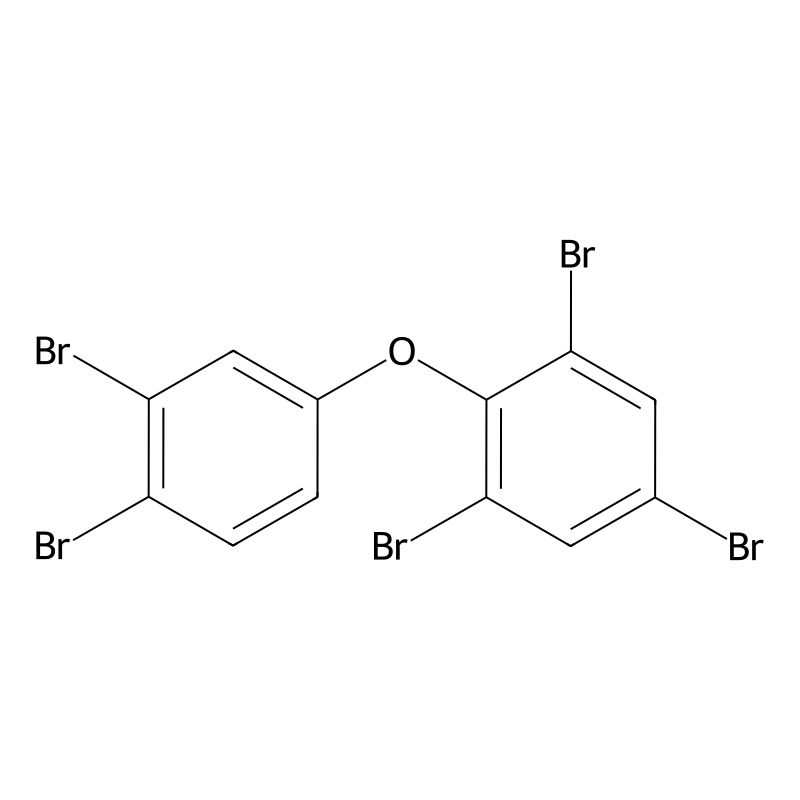2,3',4,4',6-Pentabromodiphenyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Monitoring
Due to its past widespread use, 2,3',4,4',6-Pentabromodiphenyl ether is a persistent organic pollutant (POP). Researchers study its presence and distribution in the environment to understand its impact on ecosystems and potential pathways of human exposure [].
Toxicity Studies
Since 2,3',4,4',6-Pentabromodiphenyl ether may still be present in the environment and potentially accumulate in the food chain, researchers investigate its potential effects on human health and wildlife. This includes studies on its endocrine disrupting properties and developmental toxicity [].
Reference Standard
2,3',4,4',6-Pentabromodiphenyl ether, also known as BDE-119, is a member of the polybrominated diphenyl ethers family. Its molecular formula is with a molecular weight of approximately 564.688 g/mol. This compound is characterized by its five bromine atoms attached to the diphenyl ether structure, making it a highly brominated flame retardant. It appears as a white crystalline solid and is primarily utilized for its flame-retardant properties in various applications, including textiles and plastics .
- Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
- Debromination: In environmental conditions, debromination can occur, leading to less brominated compounds and potentially more toxic byproducts .
Research indicates that 2,3',4,4',6-Pentabromodiphenyl ether exhibits significant biological activity:
- Toxicity: It is classified as a persistent organic pollutant with potential neurotoxic effects. Studies have shown that exposure can lead to changes in liver function and thyroid hormone levels in animal models.
- Bioaccumulation: This compound can accumulate in body fat and may persist in the environment, leading to long-term ecological impacts .
- Cellular Effects: It influences cellular signaling pathways and gene expression, potentially disrupting endocrine functions .
The synthesis of 2,3',4,4',6-Pentabromodiphenyl ether typically involves:
- Bromination of Diphenyl Ether Derivatives: This process often employs bromine or bromine-containing reagents in the presence of a catalyst to ensure high yield.
- Controlled Conditions: Industrial methods may involve large-scale bromination processes under controlled conditions to maintain purity and yield .
Studies on the interactions of 2,3',4,4',6-Pentabromodiphenyl ether reveal:
- Enzyme Interactions: The compound can bind to various enzymes and proteins, potentially inhibiting or altering their activity.
- Environmental Accumulation: It migrates from products into air, water, and soil, raising concerns about its long-term ecological effects .
Similar compounds include:
| Compound Name | Molecular Formula | Bromine Atoms | Unique Features |
|---|---|---|---|
| 2,2',4,4'-Tetrabromodiphenyl ether | C12H8Br4O | 4 | Less brominated; often used interchangeably with pentabromodiphenyl ethers. |
| 2,2',4,4',5-Pentabromodiphenyl ether | C12H7Br5O | 5 | Commonly found in commercial formulations; similar toxicity profile. |
| Decabromodiphenyl ether | C12H2Br10O | 10 | Higher bromination level; used in different applications but shares flame-retardant properties. |
The uniqueness of 2,3',4,4',6-Pentabromodiphenyl ether lies in its specific arrangement of bromine atoms which influences its chemical reactivity and biological activity compared to other congeners .
XLogP3
UNII
GHS Hazard Statements
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Health Hazard;Environmental Hazard








